(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H77N15O11/c1-68(44(31-36-19-9-4-10-20-36)49(76)66-40(30-35-17-7-3-8-18-35)47(74)65-38(53(80)81)22-12-26-62-55(59)60)51(78)41(33-71)67-46(73)39(29-34-15-5-2-6-16-34)64-45(72)32-63-48(75)42-23-13-27-69(42)52(79)43-24-14-28-70(43)50(77)37(56)21-11-25-61-54(57)58/h2-10,15-20,37-44,71H,11-14,21-33,56H2,1H3,(H,63,75)(H,64,72)(H,65,74)(H,66,76)(H,67,73)(H,80,81)(H4,57,58,61)(H4,59,60,62)/t37-,38-,39-,40-,41-,42-,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBTXKGNCKTYFN-LRPAPJADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H77N15O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound referred to as (2S)-2-[[[2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex peptide-like molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : (2S)-2-[[[2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- Molecular Formula : C₃₁H₄₃N₇O₈
- Molecular Weight : 615.78 g/mol
The biological activity of this compound is primarily associated with its interactions with various cellular pathways. Research indicates that it may exhibit:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication and entry into host cells. A study highlighted the potential for certain non-nucleoside compounds to inhibit the fusion of respiratory syncytial virus (RSV), suggesting a similar mechanism may be applicable to this compound .
- Antitumor Properties : The structural features of the compound suggest it could interact with oncogenic pathways, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest, as observed in other peptides with similar configurations .
- Anti-inflammatory Effects : Compounds with amino acid sequences similar to this structure have demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Antiviral Efficacy
A recent study on structurally related compounds demonstrated significant antiviral activity against RSV, with IC50 values indicating potent inhibition of viral replication in vitro. This suggests that the complex amino acid structure may enhance binding affinity to viral proteins, blocking their function .
Study 2: Antitumor Activity
Research conducted on a series of peptide analogs showed that modifications in the amino acid sequence led to enhanced cytotoxicity against various cancer cell lines. The findings indicated that specific substitutions could improve selectivity for cancerous cells while reducing toxicity to normal cells, highlighting the therapeutic potential of this compound .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antiviral | Inhibition of viral fusion |
| Compound B | Antitumor | Induction of apoptosis |
| Compound C | Anti-inflammatory | Modulation of cytokine release |
Scientific Research Applications
Therapeutic Applications
1. Anticancer Research
The compound's structural features suggest potential activity against cancer cells. Studies have indicated that peptides with similar frameworks can inhibit tumor growth by disrupting cellular signaling pathways. For instance, analogs of this compound have been shown to induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
2. Drug Delivery Systems
Due to its amphiphilic nature, the compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of hydrophobic drugs. Research has demonstrated that such peptide-based carriers can improve the pharmacokinetics of co-administered therapeutic agents, leading to more effective treatment regimens .
3. Neuroprotective Effects
Emerging studies have suggested that similar compounds exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve modulation of neuroinflammatory responses and protection against oxidative stress .
Structural Biology Implications
1. Protein Interaction Studies
The intricate structure of this compound allows for detailed studies regarding protein-ligand interactions. By employing techniques such as X-ray crystallography and NMR spectroscopy, researchers can elucidate binding affinities and mechanisms of action, which are crucial for drug design .
2. Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation. Understanding these interactions at the molecular level can lead to the development of potent inhibitors that target specific enzymes involved in disease progression .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound involves complex multi-step procedures that require careful consideration of stereochemistry and functional group compatibility. Recent advancements in synthetic methodologies, including the use of biocatalysis and microwave-assisted synthesis, have improved yields and reduced reaction times significantly .
Table 1: Comparison of Synthesis Methods
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Established protocols | Time-consuming, lower yields |
| Biocatalysis | High specificity, mild conditions | Limited substrate scope |
| Microwave-Assisted Synthesis | Faster reactions, higher yields | Equipment cost |
2. Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is essential for optimizing its biological activity. Researchers are investigating various modifications to enhance potency and selectivity against target proteins or pathways .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several critical functional groups that dictate its chemical behavior:
Hydrolysis Reactions
The peptide backbone and side-chain amide groups are prone to hydrolysis. Key findings include:
-
Acidic Hydrolysis : Cleavage occurs at aspartyl-proline and other labile amide bonds, yielding smaller peptide fragments and free amino acids .
-
Alkaline Hydrolysis : Degrades guanidino groups, leading to urea derivatives and ammonia release. Observed at pH >10 .
-
Enzymatic Hydrolysis : Proteases like trypsin target arginine/lysine residues (guanidino groups), producing fragments such as 5-(diaminomethylideneamino)pentanoic acid .
Hydrolysis Products (Example)
Oxidation and Reduction
Oxidative stability is limited due to hydroxyl and thioether groups (if present in analogs):
Nucleophilic Substitution
Guanidino and amino groups act as nucleophiles in alkylation or acylation reactions:
| Reagent | Reaction | Product |
|---|---|---|
| Methyl iodide | Alkylation of guanidino nitrogen | N-methylguanidine derivatives . |
| Acetic anhydride | Acetylation of primary amines | Acetamide-modified peptides . |
Coordination Chemistry
The guanidino groups exhibit metal-binding properties, forming stable complexes:
| Metal Ion | Application | Stability Constant (log K) |
|---|---|---|
| Cu<sup>2+</sup> | Catalyzes oxidative degradation of peptides | 10.2 ± 0.3 |
| Fe<sup>3+</sup> | Potential role in redox-mediated cleavage | 8.9 ± 0.2 |
Stability and Degradation Pathways
-
Thermal Degradation : Decomposition above 200°C, producing volatile amines and carbon dioxide .
-
Photodegradation : UV exposure (λ = 254 nm) leads to phenyl ring modification and loss of guanidino groups .
Synthetic Modifications
Though direct synthesis data is limited, structural analogs suggest:
Preparation Methods
Fundamental Synthetic Approaches
Solid-Phase Peptide Synthesis (SPPS)
SPPS represents the cornerstone methodology for preparing complex peptides. This technique involves anchoring the C-terminal amino acid to an insoluble solid support and building the peptide sequence through repetitive cycles of deprotection and coupling. The key advantage of SPPS lies in simplified purification procedures, as excess reagents and byproducts can be washed away while the growing peptide remains attached to the solid support.
Two principal SPPS strategies exist based on the choice of temporary protecting groups:
| Strategy | N-Terminal Protection | Side-Chain Protection | Deprotection Reagent | Final Cleavage |
|---|---|---|---|---|
| Fmoc | 9-fluorenylmethoxycarbonyl | tert-butyl-based groups | 20-40% piperidine in DMF | TFA mixtures |
| Boc | tert-butyloxycarbonyl | Benzyl-based groups | TFA | HF or TFMSA |
For our target compound, the Fmoc strategy is preferred due to its milder conditions and compatibility with the sensitive functional groups present, particularly the guanidino moieties of arginine residues and the hydroxyl group of serine.
Solution-Phase Peptide Synthesis (SPS)
Solution-phase synthesis represents the classical approach to peptide preparation, involving coupling of amino acid segments in homogeneous solution. While more labor-intensive than SPPS, this method allows for purification and characterization of intermediates, often yielding higher purity final products.
SPS becomes particularly valuable for segment condensation approaches, where shorter peptide fragments are synthesized independently and then coupled to form larger sequences. This strategy is especially relevant for our target compound given its length and complexity.
Specialized Approaches for Target Compound Synthesis
Strategic Fragmentation Analysis
Given the complexity of the target peptide, a strategic fragmentation approach offers the most viable synthesis route. Analysis of the sequence reveals logical cleavage points for a fragment-based synthesis strategy, as shown in Table 1:
Table 1: Strategic Fragmentation of Target Peptide
| Fragment | Sequence Section | Key Residues | Synthesis Challenge |
|---|---|---|---|
| C-terminal | Arg to C-terminus | Diaminomethylideneamino group | Guanidino protection |
| Middle-1 | Phe-Phe-MeAla-Ser | Multiple bulky side chains, N-methylation | Steric hindrance, hydroxyl protection |
| Middle-2 | Phe-Gly | Simple coupling | Standard conditions |
| N-terminal | Pro-Pro-Arg | Secondary amines, guanidino group | Difficult coupling, unique conformation |
This fragmentation strategy capitalizes on the strengths of both SPPS (for individual fragment synthesis) and SPS (for fragment condensation).
Protection Strategy Development
Careful selection of protecting groups is critical for successful synthesis. Table 2 details the recommended protecting groups for each functional moiety:
Table 2: Protecting Group Strategy for Key Residues
| Residue | Functional Group | Recommended Protection | Removal Conditions | Notes |
|---|---|---|---|---|
| Arginine | Guanidino (diaminomethylideneamino) | Pbf or Pmc | 95% TFA, 2.5% TIPS, 2.5% H₂O | Prevents δ-lactam formation |
| Serine | Hydroxyl | tert-butyl | 95% TFA, 2.5% TIPS, 2.5% H₂O | Prevents β-elimination |
| Phenylalanine | None required | N/A | N/A | May require specialized coupling |
| Proline | None required | N/A | N/A | Potential cis/trans isomerism |
| N-methylated residue | None required | N/A | N/A | Increased steric hindrance |
| Glycine | None required | N/A | N/A | Flexible residue |
Detailed Synthesis Protocol
Materials and Reagents
The preparation of the target peptide requires precise reagents and materials:
Fmoc-protected amino acids:
- Fmoc-Arg(Pbf)-OH
- Fmoc-Phe-OH
- Fmoc-Pro-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Gly-OH
- Fmoc-N-Me-Ala-OH
Resins:
- 2-Chlorotrityl chloride resin (1.1 mmol/g loading capacity)
- Alternative: Rink Amide AM resin if C-terminal amide is desired
Coupling reagents:
- HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
- HOBt (1-Hydroxybenzotriazole)
- DIC (N,N'-Diisopropylcarbodiimide)
- DIPEA (N,N-Diisopropylethylamine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for difficult couplings
Solvents:
- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- NMP (N-Methyl-2-pyrrolidone)
- Methanol
Deprotection reagents:
- 20% piperidine in DMF
- 40% piperidine in DMF (for initial deprotection)
- 4-methylpiperidine (alternative)
Cleavage cocktail components:
- TFA (Trifluoroacetic acid)
- TIPS (Triisopropylsilane)
- Water
- EDT (1,2-Ethanedithiol)
- Phenol
Purification materials:
- Diethyl ether (cold)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- TFA (0.1% in water and acetonitrile)
Equipment Requirements
Specialized equipment is essential for successful peptide synthesis:
- Manual peptide synthesis vessel or automated peptide synthesizer
- Vacuum filtration apparatus
- Nitrogen gas supply for mixing and inert atmosphere
- HPLC system (analytical and preparative)
- Mass spectrometer (MALDI-TOF and ESI-MS)
- Lyophilizer (freeze-dryer)
- Centrifuge for peptide precipitation
- Rotary evaporator for solvent removal
- Analytical balance
- Kaiser test kit for reaction monitoring
Synthesis Procedure
C-Terminal Fragment Synthesis
Resin Preparation:
Initial Loading:
Fmoc Deprotection:
Amino Acid Coupling:
Continue Stepwise Assembly:
Cleavage from Resin:
- Prepare cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS
- Add to resin and bubble under nitrogen for 3 hours
- Collect TFA solution containing peptide
- Precipitate in cold diethyl ether
- Centrifuge (3,000 rpm, 0-4°C, 20 minutes)
- Decant, wash precipitate with cold ether
- Lyophilize to obtain crude peptide fragment
Middle Fragment Synthesis
Follow the same procedure as in 4.3.1, with these modifications:
Special Considerations for N-methylated Residue:
Protection of Serine:
N-Terminal Fragment Synthesis
Follow the same procedure as in 4.3.1, with these modifications:
Proline Coupling Optimization:
Arginine Protection:
Fragment Condensation
After obtaining purified protected fragments, perform solution-phase condensation:
C-Terminal and Middle Fragment Coupling:
- Dissolve protected C-terminal fragment (1 equiv) in DMF
- Activate middle fragment (1.2 equiv) with HATU (1.2 equiv), HOAt (1.2 equiv), and DIPEA (2.4 equiv) for 5 minutes
- Add activated middle fragment to C-terminal fragment solution
- Stir at room temperature for 12-24 hours
- Monitor by analytical HPLC and mass spectrometry
- Purify by preparative HPLC
Addition of N-Terminal Fragment:
- Dissolve combined middle/C-terminal fragment (1 equiv) in DMF
- Activate N-terminal fragment (1.2 equiv) with HATU (1.2 equiv), HOAt (1.2 equiv), and DIPEA (2.4 equiv) for 5 minutes
- Add activated N-terminal fragment to solution
- Stir at room temperature for 12-24 hours
- Monitor by analytical HPLC and mass spectrometry
Final Deprotection:
Purification and Characterization
Optimized HPLC Purification
Reversed-phase HPLC serves as the primary purification method, with parameters optimized for this specific peptide:
Table 3: HPLC Purification Parameters
| Parameter | Analytical HPLC | Semi-Preparative HPLC | Preparative HPLC |
|---|---|---|---|
| Column | C18, 4.6 × 250 mm, 5 μm | C18, 10 × 250 mm, 5 μm | C18, 21.2 × 250 mm, 10 μm |
| Flow rate | 1 mL/min | 4 mL/min | 15 mL/min |
| Mobile Phase A | 0.1% TFA in water | 0.1% TFA in water | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile | 0.1% TFA in acetonitrile | 0.1% TFA in acetonitrile |
| Gradient | 5-65% B in 30 min | 15-55% B in 40 min | 20-50% B in 60 min |
| Detection | UV 220, 280 nm | UV 220, 280 nm | UV 220 nm |
| Sample conc. | 1 mg/mL | 5 mg/mL | 10 mg/mL |
Multiple purification steps may be necessary:
Mass Spectrometry Analysis
Comprehensive mass spectrometric analysis is critical for characterization:
MALDI-TOF MS:
ESI-MS/MS:
Table 4: Predicted MS Characterization Values
| Analysis Step | Expected Mass | Tolerance | Key Diagnostic Fragments |
|---|---|---|---|
| Crude peptide | [M+H]+ | ±0.5 Da | Multiple deletion sequences |
| After first purification | [M+H]+ | ±0.2 Da | Minor deletion sequences |
| Final product | [M+H]+ | ±0.1 Da | Complete y and b ion series |
Purity Analysis
Multiple analytical techniques ensure final product quality:
Analytical HPLC:
Capillary Electrophoresis:
Synthesis Optimization Strategies
Critical Segment-Specific Optimizations
Each fragment of the target peptide presents unique challenges requiring specific optimization strategies:
Table 5: Segment-Specific Optimization Strategies
| Peptide Segment | Challenge | Optimization Strategy | Expected Improvement |
|---|---|---|---|
| C-terminal (Arg) | Guanidino protection | Extended TFA cleavage time (4h) | Complete Pbf removal |
| Middle (Phe-Phe-MeAla-Ser) | Steric hinderance, aggregation | LiCl addition (0.4M) to coupling solution | Disruption of β-sheet formation |
| Middle (MeAla residue) | Hindered coupling | HATU/HOAt with extended time (2h) | >90% coupling efficiency |
| N-terminal (Pro-Pro) | Difficult elongation | HATU/COMU mixture (1:1) | Improved coupling yields |
| Full assembly | Incomplete fragment condensation | Microwave assistance (50°C, 10 min) | Enhanced reaction kinetics |
Advanced Synthetic Approaches
Several cutting-edge strategies can significantly improve synthesis outcomes:
Pseudoproline Dipeptide Incorporation:
Chaotropic Agent Addition:
Microwave-Assisted Coupling:
On-Resin Cyclization:
Table 6: Comparative Yields Under Different Coupling Conditions
| Coupling Position | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Arg-Phe | HBTU/DIPEA, RT, 40 min | HATU/DIPEA, RT, 60 min | 15-20% |
| Phe-MeAla | HBTU/DIPEA, RT, 60 min | HATU/HOAt/DIPEA, RT, 120 min | 30-35% |
| MeAla-Ser | HBTU/DIPEA, RT, 60 min | HATU/HOAt/DIPEA, MW 50°C, 15 min | 40-45% |
| Pro-Pro | HBTU/DIPEA, RT, 40 min | COMU/DIPEA, RT, 60 min | 20-25% |
| Pro-Arg | HBTU/DIPEA, RT, 40 min | HATU/DIPEA, RT, 60 min | 15-20% |
| Fragment condensation | HATU/HOAt/DIPEA, RT, 12h | HATU/HOAt/DIPEA, MW 40°C, 2h | 25-30% |
Troubleshooting Common Synthesis Challenges
Residue-Specific Issues
The complex nature of the target peptide presents specific synthesis challenges:
Arginine Residues:
Proline-Proline Sequence:
N-Methylated Residue:
Serine Protection:
Scale-Up Considerations
For larger-scale synthesis of the target peptide:
Resin Loading Optimization:
Reaction Monitoring Protocol:
Fragment Condensation Scaling:
- Maintain concentration below 10 mM to prevent aggregation
- Consider adding 0.1% Triton X-100 as aggregation inhibitor
- Implement slow addition of activated fragment (syringe pump)
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
- The compound contains a polycyclic peptide backbone with multiple chiral centers, pyrrolidine rings, and guanidino groups. The stereochemistry (e.g., 2S, 2R configurations) and the presence of diamino-substituted pentanoyl moieties dictate its reactivity in coupling reactions, particularly in solid-phase peptide synthesis (SPPS). For example, the pyrrolidine rings may stabilize transition states during amide bond formation .
- Methodological Insight : Use NMR (e.g., , , and 2D-COSY) and X-ray crystallography to resolve stereochemistry. Mass spectrometry (e.g., ESI-MS) can confirm molecular weight and fragmentation patterns .
Q. What synthetic strategies are effective for constructing the guanidino-containing pentanoyl subunits?
- Guanidino groups are typically introduced via protection-deprotection strategies using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For example, demonstrates the use of HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate)] as a coupling agent for amide bond formation in similar peptide chains. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for aryl substitutions .
- Optimization Tip : Monitor reaction progress via HPLC with UV detection (e.g., 254 nm) to ensure high coupling efficiency (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly regarding its interaction with glutamate receptors?
- Conflicting bioactivity may arise from stereochemical impurities or solvent-dependent conformational changes. For instance, highlights that even minor enantiomeric impurities (e.g., 2R vs. 2S configurations) in amino acid derivatives can drastically alter receptor binding.
- Methodological Resolution :
- Use chiral chromatography (e.g., Chiralpak® IC column with supercritical fluid chromatography (SFC)) to isolate enantiomers .
- Perform isothermal titration calorimetry (ITC) to quantify binding affinities under controlled buffer conditions (e.g., pH 7.4, 25°C) .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Design accelerated stability studies using:
- Temperature : Incubate at 37°C in PBS (pH 7.4) for 1–4 weeks.
- Oxidative Stress : Add 0.1% HO to simulate in vivo oxidative environments.
- Analytical Tools : Monitor degradation via UPLC-MS and quantify hydrolyzed products (e.g., free guanidine or phenylpropanoyl fragments) .
- Key Data : reports retention times (Rt = 1.131–1.823 minutes) for structurally related isomers, which can serve as benchmarks for degradation product identification.
Q. How can computational methods enhance the understanding of this compound’s conformational dynamics?
- Apply molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) to model:
- Solvent Effects : Explicit water models (TIP3P) to study hydration shells around polar groups.
- Free Energy Landscapes : Metadynamics to identify low-energy conformers relevant to receptor binding .
- Validation : Compare simulated NMR chemical shifts with experimental data (e.g., shifts of pyrrolidine protons) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling steps of the peptide backbone?
- Issue : Steric hindrance from bulky side chains (e.g., phenylpropanoyl groups) may reduce coupling efficiency.
- Solutions :
- Use microwave-assisted synthesis to enhance reaction kinetics (e.g., 50°C, 30 W) .
- Replace HATU with PyBOP for improved activation of hindered carboxylates .
Q. What strategies mitigate racemization during guanidino group installation?
- Racemization often occurs at basic pH. recommends:
- Low-Temperature Coupling : Conduct reactions at 0–4°C.
- Additives : Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
